
1-Hexadecanoylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecanoylurea can be synthesized through the reaction of hexadecanoic acid with urea. The reaction typically involves heating hexadecanoic acid with urea in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions often include temperatures ranging from 150°C to 200°C and reaction times of several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecanoylurea can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce hexadecanoic acid and urea.
Oxidation: Oxidizing agents can convert this compound into corresponding oxidized products, although specific oxidized forms are less commonly studied.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Hexadecanoic acid and urea.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-Hexadecanoylurea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hexadecanoylurea is not well-documented in the literature. as a derivative of urea, it may interact with biological molecules through hydrogen bonding and other non-covalent interactions. The specific molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Hexadecanamide: Similar in structure but lacks the carbamoyl group.
N-carbamoylpalmitamide: Another urea derivative with similar properties.
Hexadecanoylguanidine: Contains a guanidine group instead of a urea group.
Uniqueness: 1-Hexadecanoylurea is unique due to its specific combination of a long-chain fatty acid (hexadecanoic acid) and a urea moiety. This structure imparts distinct physical and chemical properties, making it suitable for various applications that other similar compounds may not fulfill.
Properties
CAS No. |
5657-29-4 |
|---|---|
Molecular Formula |
C17H34N2O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
N-carbamoylhexadecanamide |
InChI |
InChI=1S/C17H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20)19-17(18)21/h2-15H2,1H3,(H3,18,19,20,21) |
InChI Key |
RAYIKBNBOQQKSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




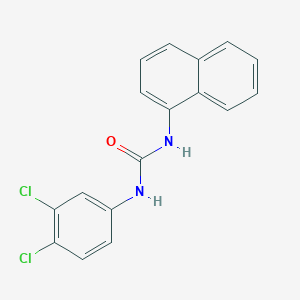

![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)

![4-(10-Methyl-8-phenyl-6-m-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11947391.png)
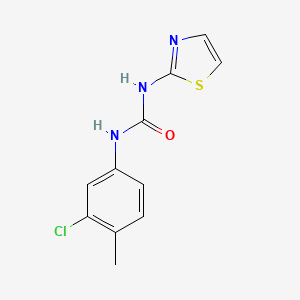
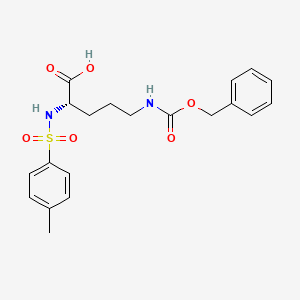
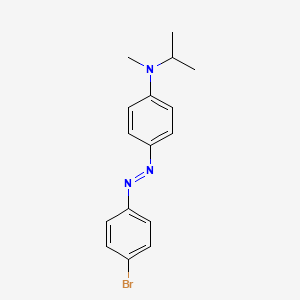
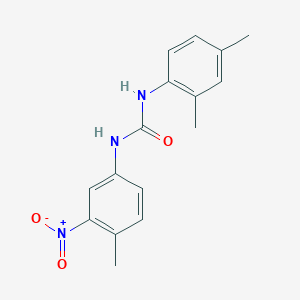

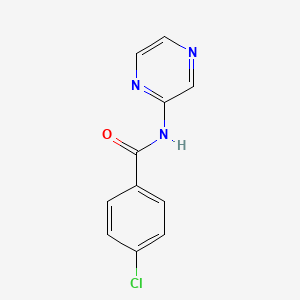
![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)
